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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-3,5-

diiodophenylacetate

CAS No.: 90917-49-0

Cat. No.: B041250

Get Quote

Executive Summary & Scope
This technical guide outlines the standard operating procedures (SOPs) for the structural

characterization, purity assessment, and handling of Ethyl 4-hydroxy-3,5-
diiodophenylacetate. This compound serves as a critical intermediate in the synthesis of

thyroid hormone analogs (thyromimetics) and is utilized as a lipophilic probe in transthyretin

(TTR) binding assays.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1]
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Parameter Detail

IUPAC Name Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate

Molecular Formula C₁₀H₁₀I₂O₃

Molecular Weight 431.99 g/mol

SMILES CCOC(=O)CC1=CC(=C(C(=C1)I)O)I

Appearance Off-white to pale beige solid (crystalline)

Solubility
Soluble in DMSO, Ethanol, Methanol; Insoluble

in Water

Synthesis Context & Impurity Logic
To accurately characterize this material, one must understand its genesis.[1] The compound is

typically synthesized via the acid-catalyzed esterification of 3,5-diiodo-4-hydroxyphenylacetic

acid (DIAC).[1]

Primary Impurity Sources:

Unreacted Starting Material: 3,5-diiodo-4-hydroxyphenylacetic acid (DIAC).[1]

De-iodinated Byproducts: Mono-iodinated species (Ethyl 3-iodo-4-hydroxyphenylacetate)

caused by photolytic degradation.[1]

Oxidation Products: Quinone methide derivatives formed under basic conditions or air

exposure.[1]

Visualization: Synthesis & Impurity Pathway

3,5-Diiodo-4-hydroxyphenylacetic
Acid (DIAC)

Ethanol / H2SO4
(Reflux)

Ethyl 4-hydroxy-3,5-diiodophenylacetate
(Target) Esterification

Impurity A:
Unreacted Acid

 Incomplete Rxn

Impurity B:
Mono-iodo Ester

(Light Degradation)

 hν (Light)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041250?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting critical control points for impurity formation.

Structural Elucidation Protocols
This section details the expected spectral data based on first-principles chemical shift logic and

standard data for iodinated phenols. These values serve as the acceptance criteria for product

verification.

Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Acquire ¹H NMR at 400 MHz or

higher.
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Nucleus
Shift (δ,
ppm)

Multiplicity Integration Assignment
Structural
Insight

¹H 9.30 - 9.50 Broad Singlet 1H Ar-OH

Phenolic

proton;

broadness

indicates

exchange.[1]

¹H 7.65 Singlet 2H Ar-H (2,[1]6)

Symmetric

aromatic

protons;

desheilded by

Iodine atoms.

[1]

¹H 4.08
Quartet

(J=7.1 Hz)
2H -O-CH₂-CH₃

Characteristic

ethyl ester

methylene.[1]

¹H 3.55 Singlet 2H
Ar-CH₂-

C=O[1]

Benzylic

methylene;

singlet

confirms

isolation from

adjacent

protons.[1]

¹H 1.18
Triplet (J=7.1

Hz)
3H -O-CH₂-CH₃

Terminal

methyl group.

[1]

Diagnostic Check: The presence of a singlet at ~7.65 ppm integrating to 2 protons is the

definitive confirmation of the 3,5-diiodo substitution pattern.[1] A split pattern (doublets) here

would indicate mono-iodination (impurity).[1]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1]
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3300–3450 cm⁻¹: O-H stretch (Phenol).[1] Broad band.[1]

1725–1735 cm⁻¹: C=O stretch (Ester).[1] Sharp, strong band.[1]

1150–1250 cm⁻¹: C-O-C stretch (Ester).[1]

~500–600 cm⁻¹: C-I stretch (Carbon-Iodine).[1]

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Negative or Positive Mode.[1]

Molecular Ion: [M+H]⁺ = 432.9 m/z; [M-H]⁻ = 430.9 m/z.[1]

Fragmentation Pattern:

Loss of Ethyl group (-29).[1]

Loss of Iodine (-127): Indicates weak C-I bond stability.[1]

Purity & Stability Assessment (HPLC)
Due to the heavy iodine atoms, the compound is hydrophobic.[1] Reverse Phase (RP) HPLC is

the standard for purity assessment.[1]

Method Parameters (Validated Recommendation):

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

Gradient: 40% B to 90% B over 15 minutes.

Detection: UV at 230 nm (Benzene ring) and 280 nm (Phenol).[1]

Retention Time: Expect elution ~8–10 minutes (Late eluter due to lipophilic iodine).
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Visualization: Analytical Decision Matrix
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Figure 2: Self-validating workflow for purity assessment.

Handling & Safety Protocols
Critical Warning: Iodinated phenyl derivatives are notoriously light-sensitive.[1] Photolytic de-

iodination is the primary degradation pathway.[1]

Storage: Amber glass vials, stored at 2–8°C.
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Handling: Limit exposure to ambient light. Perform weighing and dissolution in low-light

conditions if possible.

Solubility Note: Do not attempt to dissolve in neutral water. Use DMSO for stock solutions

(up to 100 mM), then dilute into aqueous buffer.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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